1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method is the reaction of 2-aminopyridine with formamide under acidic conditions, leading to the formation of the desired pyridopyrimidine scaffold . Another approach involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds, such as aldehydes or ketones, in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability . Additionally, the use of microwave irradiation and solvent-free conditions can further improve the synthesis process by reducing reaction times and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Functionalized pyridopyrimidine derivatives with diverse chemical functionalities.
Scientific Research Applications
1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one has a wide range of scientific research applications, including:
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one can be compared with other pyridopyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[3,2-d]pyrimidine: Exhibits anti-inflammatory and analgesic properties.
Pyrido[4,3-d]pyrimidine: Investigated for its potential as a kinase inhibitor and anticancer agent.
The uniqueness of this compound lies in its specific structural features and the ability to interact with a distinct set of molecular targets, making it a valuable compound for various scientific and therapeutic applications .
Properties
CAS No. |
2680535-94-6 |
---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.